molecular formula C11H24 B12647157 Nonane, 3,5-dimethyl- CAS No. 17302-25-9

Nonane, 3,5-dimethyl-

Cat. No.: B12647157
CAS No.: 17302-25-9
M. Wt: 156.31 g/mol
InChI Key: BAFVBVRBYKSWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Branched Alkanes in Organic Chemistry Research

Branched alkanes are of considerable importance in organic chemistry. thoughtco.com They are crucial components in the production of fuels, as their branched structure contributes to higher octane (B31449) ratings, which helps prevent engine knocking. youtube.com This makes them more efficient for use in vehicles. youtube.com In the realm of materials science, branched alkanes are utilized in the manufacturing of plastics and other polymers. youtube.com

From a physicochemical standpoint, branched alkanes generally exhibit lower boiling points compared to their straight-chain counterparts. youtube.comlongdom.org This is attributed to the reduced surface area of the more compact, branched molecules, which leads to weaker intermolecular van der Waals forces. longdom.orgmasterorganicchemistry.com Conversely, increased branching can lead to higher melting points, particularly in highly symmetric structures, as the molecules can pack more efficiently into a crystal lattice. masterorganicchemistry.com The stability and relative inertness of alkanes, stemming from their strong carbon-carbon and carbon-hydrogen bonds, make them foundational skeletons for a vast array of more complex organic molecules. longdom.orgnumberanalytics.com

Structural Classification and Nomenclature of Nonane (B91170) Isomers, with a Focus on 3,5-Dimethylnonane

Nonane (C₉H₂₀) is an alkane with nine carbon atoms, and it exists as 35 different structural isomers. wikipedia.orgquora.com These isomers share the same molecular formula but differ in the arrangement of their carbon atoms. docbrown.info The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). youtube.commedium.com

The IUPAC nomenclature for alkanes involves identifying the longest continuous carbon chain as the parent chain. medium.com For 3,5-dimethylnonane, the parent chain is nonane, indicating a nine-carbon chain. vaia.com The prefixes "di" and "methyl" signify the presence of two methyl (-CH₃) groups as substituents. The numbers "3" and "5" specify the positions (locants) of these methyl groups along the nonane chain, with the numbering starting from the end that gives the substituents the lowest possible numbers. medium.comlibretexts.org

Several isomers of dimethylnonane exist, each distinguished by the attachment points of the two methyl groups on the nonane backbone. wikipedia.org Examples include 2,2-dimethylheptane, 3,3-dimethylheptane, and 3,5-dimethylheptane. wikipedia.org

Historical Development of Research on Substituted Nonane Systems

The study of alkanes dates back to the early days of organic chemistry, with methane (B114726) being the first to be isolated in 1776. numberanalytics.com Research into larger and more complex alkanes, including substituted nonanes, has evolved significantly since then. The synthesis of specific isomers, such as 3,4-dimethylnonane and 4,5-dimethylnonane (B94112), has been a subject of academic research to explore synthetic pathways and reaction mechanisms. royalholloway.ac.uk For instance, a multi-step synthesis of 4,5-dimethylnonane has been reported, involving a Grignard reaction followed by dehydration and hydrogenation. ukdiss.com

The study of substituted alkanes has also been driven by the need for reference compounds in analytical techniques like gas chromatography. guidechem.com The unique retention times and mass spectra of specific isomers, such as 3,7-dimethylnonane, allow for their use as standards in the analysis of complex hydrocarbon mixtures. Furthermore, research into the conformational properties of substituted cyclic systems like bicyclo[3.3.1]nonanes has provided insights into the structural complexities of cyclic alkanes. rsc.org Investigations into the hydroboration of substituted olefins have also contributed to a deeper understanding of reaction mechanisms involving alkanes and their derivatives. redalyc.orgscielo.org.bo

Interactive Data Table: Properties of 3,5-Dimethylnonane and Related Isomers

Compound NameMolecular FormulaCAS NumberBoiling Point (°C)Melting Point (°C)
3,5-Dimethylnonane C₁₁H₂₄17302-25-9180-57.06 (estimate)
NonaneC₉H₂₀111-84-2151-53
3,3-DimethylnonaneC₁₁H₂₄17302-15-7Not availableNot available
3,4-DimethylnonaneC₁₁H₂₄17302-22-6Not availableNot available
4,5-DimethylnonaneC₁₁H₂₄17302-23-7Not availableNot available
3,7-DimethylnonaneC₁₁H₂₄17302-32-8Not availableNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17302-25-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,5-dimethylnonane

InChI

InChI=1S/C11H24/c1-5-7-8-11(4)9-10(3)6-2/h10-11H,5-9H2,1-4H3

InChI Key

BAFVBVRBYKSWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 3,5 Dimethylnonane and Branched Alkane Systems

Fundamental Mechanistic Investigations of Alkane Functionalization

Alkanes are generally considered the least reactive class of organic compounds due to the strength and non-polarity of their C-C and C-H single bonds. msu.edusavemyexams.com However, under specific conditions, they can undergo functionalization through pathways involving highly reactive intermediates.

Radical Reaction Pathways in Branched Hydrocarbons

Radical substitution is a key reaction for alkanes, typically proceeding through a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. ma.eduyoutube.comlibretexts.org

Initiation: This initial step involves the formation of radical species, usually through the homolytic cleavage of a bond by heat or light. For instance, diatomic halogens like chlorine or bromine can be cleaved into radicals. msu.edulibretexts.org

Propagation: A generated radical abstracts a hydrogen atom from an alkane, creating an alkyl radical. This alkyl radical then reacts with another molecule (e.g., Br₂), forming the halogenated product and a new radical, which continues the chain. ma.edumasterorganicchemistry.com

Termination: The chain reaction concludes when two radicals combine, resulting in a non-radical species. ma.edulibretexts.org

The structure of the hydrocarbon plays a crucial role in its reactivity. Branched alkanes are generally more reactive towards radical halogenation than their straight-chain counterparts. quora.com This is because the stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. The tertiary carbons present in branched alkanes like 3,5-dimethylnonane allow for the formation of more stable tertiary radicals, making hydrogen abstraction from these sites more favorable. quora.com

For example, in the light-induced chlorination of propane, the ratio of 2-chloropropane (B107684) to 1-chloropropane (B146392) is higher than what would be statistically expected, indicating that the secondary hydrogens are more reactive than the primary hydrogens. msu.edu This selectivity is even more pronounced with bromine, which is a less reactive but more selective halogenating agent. msu.edu

Table 1: Relative Reactivity of Hydrogen Atoms in Propane during Chlorination

Type of Hydrogen Number of Hydrogens Product Observed Percentage Relative Reactivity per H atom
Primary (1°) 6 1-chloropropane 45% 1
Secondary (2°) 2 2-chloropropane 55% ~3.7

Data derived from chlorination studies at 25°C, demonstrating the higher reactivity of secondary hydrogens. msu.edu

Role of Carbocation Intermediates in Alkylation Processes

Alkylation is a fundamental process that involves attaching an alkyl group to a substrate molecule. mt.com In the context of alkanes and arenes, this often proceeds through mechanisms involving carbocation intermediates, most notably in Friedel-Crafts alkylation. mt.comacs.org

The accepted pathway for many acid-catalyzed alkylation reactions involves the formation of a reactive carbocation from a precursor like an olefin or an alkyl halide in the presence of a Lewis or Brønsted acid catalyst (e.g., AlCl₃, HF, H₂SO₄). mt.comacs.orguomustansiriyah.edu.iq This carbocation then acts as a potent electrophile.

The stability of carbocations, much like radicals, is highest for tertiary structures, followed by secondary and primary. uomustansiriyah.edu.iqjove.com This stability hierarchy dictates the products of many reactions. For instance, in the alkylation of an arene with a monosubstituted α-olefin, the positive charge preferentially forms at the internal position of the olefin, leading to branched alkylarene products rather than linear ones. acs.org

However, the involvement of carbocations can introduce complexities:

Polyalkylation: The initial alkylated product can be more reactive than the starting material, leading to the addition of multiple alkyl groups. acs.org

Rearrangements: A less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift before reacting with the nucleophile, leading to isomeric products. uomustansiriyah.edu.iqmasterorganicchemistry.com

Table 2: Common Methods for Generating Carbocations

Precursor Reagent/Condition Description
Alkyl Halide Lewis Acid (e.g., AlCl₃) or Polar Solvent The catalyst assists in the removal of the halide, or a polar solvent facilitates solvolysis to form the carbocation. uomustansiriyah.edu.iq
Alkene Strong Acid (e.g., H₂SO₄) Protonation of the carbon-carbon double bond generates a carbocation. uomustansiriyah.edu.iqmasterorganicchemistry.com

Oxidation and Degradation Pathways Relevant to Branched Alkanes

Branched alkanes are key components of lubricants and fuels, making the study of their oxidative and thermal stability critically important. Degradation pathways often involve complex radical and ionic mechanisms.

Studies on the Autoxidation of Alkane Systems

Autoxidation describes the spontaneous oxidation of organic compounds by atmospheric oxygen at ambient or elevated temperatures. wikipedia.org It is a free-radical chain reaction that leads to the formation of hydroperoxides and other oxygenated products like alcohols, ketones, and carboxylic acids. wikipedia.orgacs.org

The mechanism, often referred to as the basic autoxidation scheme (BAS), involves initiation, propagation, and termination steps. wikipedia.org A key propagation step is the reaction of a carbon-centered radical with O₂ to form a peroxy radical (ROO•), which then abstracts a hydrogen atom to form a hydroperoxide (ROOH) and a new carbon radical. wikipedia.org

Studies on branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) have shown that radical attack occurs preferentially at the tertiary C-H bonds. acs.orgacs.orgresearchgate.net In the autoxidation of pristane at 170°C, the relative rate of radical attack on tertiary hydrogen atoms was found to be approximately 15 times faster than on secondary hydrogen atoms. acs.orgacs.orgresearchgate.net This high reactivity leads to a product distribution dominated by the fragmentation of tertiary alkoxyl radicals, with tertiary alcohols being the most significant initial product. acs.orgacs.orgresearchgate.net

Thermal and Catalytic Degradation Mechanisms

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline. chemguide.co.uk This can be achieved through thermal or catalytic methods, which proceed via different mechanisms.

Thermal Cracking: This process utilizes high temperatures (450°C to 750°C) and high pressures to break C-C bonds. The mechanism involves the homolytic cleavage of bonds, generating free radicals. The subsequent reactions of these radicals lead to a mixture of smaller alkanes and a high proportion of alkenes. chemguide.co.ukyoutube.com

Catalytic Cracking: Modern catalytic cracking employs zeolite catalysts at lower temperatures (around 500°C) and moderate pressures. chemguide.co.uk This process proceeds through ionic intermediates, specifically carbocations. The acidic sites on the zeolite catalyst facilitate the formation of carbocations, which then undergo rearrangements and cleavage (beta-scission). Catalytic cracking is highly effective at producing high-octane gasoline containing a large proportion of branched alkanes and aromatic hydrocarbons. chemguide.co.ukyoutube.com

Analysis of Stereochemical Outcomes in Reactions Involving Branched Alkane Precursors

When a reaction creates a new chiral center in a molecule like 3,5-dimethylnonane, the stereochemical outcome is determined by the reaction mechanism and the nature of any intermediates. ochemtutor.comkhanacademy.org

Reactions that proceed through a planar intermediate, such as a carbocation or a trigonal planar alkyl radical, often lead to a racemic mixture of enantiomers. pressbooks.pub For example, in the radical bromination of an alkane that generates a new stereocenter, the intermediate alkyl radical is typically sp²-hybridized and planar. pressbooks.pub The subsequent attack by a bromine molecule can occur with equal probability from either face of the planar radical, resulting in an equal mixture of R and S enantiomers. pressbooks.pub

In contrast, reactions that occur in a single, concerted step without a discrete intermediate can be stereospecific. For instance, an S_N2 reaction, where a nucleophile attacks an sp³-hybridized carbon and displaces a leaving group, proceeds with an inversion of configuration at the chiral center. ochemtutor.comlumenlearning.com If a bond to a chiral carbon is not broken during a reaction, its configuration is typically retained. lumenlearning.com

The formation of a new chiral center in a molecule that is already chiral can lead to the formation of diastereomers. Unlike enantiomers, diastereomers have different physical properties and may be formed in unequal amounts due to steric hindrance or other factors influencing the transition state energies. ochemtutor.com

Table 3: Compound Names Mentioned

Compound Name
1-chloropropane
2,2-dimethylpropane
2-chloropropane
3,5-dimethylnonane
Benzene
Bromine
Chlorine
Ethene
Methane (B114726)
Octane (B31449)
Pentane
Pristane
Propane
Propene

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethylnonane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a branched alkane like 3,5-dimethylnonane, both Carbon-13 and Proton NMR, often enhanced by two-dimensional (2D) techniques, are invaluable.

Carbon-13 NMR Applications for Branched Alkane Conformation and Structure

Carbon-13 (¹³C) NMR spectroscopy provides information on each unique carbon environment within a molecule. youtube.com Due to the molecular asymmetry of 3,5-dimethylnonane, all eleven carbon atoms are chemically distinct and are expected to produce a total of eleven unique signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their local electronic environment, including the degree of substitution. openochem.org

The typical chemical shift range for alkanes is approximately 10-60 ppm. libretexts.orgchemguide.co.uk Carbons in methyl (CH₃) groups are generally the most shielded and appear at the upfield end of the spectrum (lower ppm values). chemguide.co.uk Methylene (CH₂) and methine (CH) carbons are progressively deshielded and appear further downfield. libretexts.org By applying established correlation tables and principles of additivity, a predicted ¹³C NMR spectrum for 3,5-dimethylnonane can be constructed.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3,5-Dimethylnonane

Carbon Atom Type Predicted Chemical Shift (ppm) Rationale
C1 CH₃ ~14 Terminal methyl group, least substituted.
C2 CH₂ ~23 Methylene group adjacent to a terminal methyl.
C3 CH ~34 Methine group, branching point.
C4 CH₂ ~39 Methylene group between two methine groups.
C5 CH ~32 Methine group, branching point.
C6 CH₂ ~29 Methylene group adjacent to a methine and another methylene.
C7 CH₂ ~32 Methylene group in the n-butyl chain.
C8 CH₂ ~23 Methylene group adjacent to a terminal methyl.
C9 CH₃ ~14 Terminal methyl group.
3-CH₃ CH₃ ~19 Methyl group attached to a methine (C3).

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Proton NMR and Advanced 2D NMR Techniques

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In alkanes, proton signals typically appear in the highly shielded region of the spectrum, usually between 0.7 and 1.5 ppm. openochem.org The ¹H NMR spectrum of 3,5-dimethylnonane is expected to be complex due to significant signal overlap, as the chemical environments of many protons are very similar. stackexchange.com This complexity arises from the small differences in chemical shifts and the intricate spin-spin coupling between adjacent, non-equivalent protons.

To overcome the challenge of signal overlap in one-dimensional (1D) spectra, advanced 2D NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For 3,5-dimethylnonane, COSY would reveal correlations between the protons on C1 and C2, C2 and C3, C3 and its attached methyl group, C3 and C4, and so on along the carbon chain. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental in assigning the proton signals once the carbon signals have been identified.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the definitive assignment of all proton and carbon signals even in a complex branched alkane. emerypharma.com

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

For volatile compounds like 3,5-dimethylnonane, MS is commonly coupled with Gas Chromatography (GC). purdue.edudtic.mil In a GC-MS system, the GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. tufts.edu As each separated component, such as 3,5-dimethylnonane, elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This combination allows for the positive identification of 3,5-dimethylnonane even in complex mixtures, such as petroleum distillates or fuel samples. dtic.mil By comparing the retention time from the GC and the mass spectrum from the MS with those of a known standard, the compound can be both identified and quantified with high confidence. nist.gov

Elucidation of Fragmentation Patterns in Branched Alkanes

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of an alkane is formed, which then undergoes fragmentation. For branched alkanes, the molecular ion peak is often very weak or completely absent because fragmentation occurs readily. jove.comwhitman.edu The fragmentation process is driven by the formation of the most stable carbocations. jove.com Cleavage is most likely to occur at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iq

For 3,5-dimethylnonane (molecular weight 156.31 g/mol ), the fragmentation will preferentially occur at the C3 and C5 positions. The largest substituent at a branch is typically eliminated as a radical. uobasrah.edu.iq

Table 2: Predicted Mass Spectrometry Fragmentation for 3,5-Dimethylnonane

m/z Value Proposed Fragment Ion Origin of Fragment
141 [C₁₀H₂₁]⁺ Loss of a methyl radical (•CH₃) from C3 or C5.
127 [C₉H₁₉]⁺ Loss of an ethyl radical (•C₂H₅) from the C1-C2 end.
113 [C₈H₁₇]⁺ Cleavage at C3-C4 with loss of a butyl radical (•C₄H₉).
99 [C₇H₁₅]⁺ Cleavage at C5-C6 with loss of a butyl radical (•C₄H₉).
85 [C₆H₁₃]⁺ Cleavage at C4-C5 with loss of a pentyl radical (•C₅H₁₁).
71 [C₅H₁₁]⁺ Cleavage at C3-C4 with loss of a hexyl radical (•C₆H₁₃).
57 [C₄H₉]⁺ A common and often abundant fragment for alkanes. whitman.edulibretexts.org

Note: The relative abundance of these fragments provides the characteristic mass spectrum or "fingerprint" of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. fiveable.me These techniques provide a unique "molecular fingerprint" that can be used for identification and structural analysis. cardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. fiveable.mecardiff.ac.uk

For a molecule like 3,5-dimethylnonane, the spectra are dominated by vibrations of the C-H and C-C bonds. The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For C₁₁H₂₄ (N=35), this results in 99 possible vibrational modes.

Key vibrational modes for alkanes include:

C-H Stretching: These vibrations occur at high frequencies and are characteristic of the type of carbon atom (CH₃, CH₂, CH).

C-H Bending (Deformation): These occur at lower frequencies and include scissoring, rocking, wagging, and twisting modes.

C-C Stretching and Bending: These vibrations occur at the lower frequency "fingerprint region" of the spectrum.

Table 3: Characteristic Vibrational Frequencies for 3,5-Dimethylnonane

Vibrational Mode Typical Wavenumber (cm⁻¹) Activity
Asymmetric CH₃ Stretching ~2960 IR, Raman
Asymmetric CH₂ Stretching ~2925 IR, Raman
Symmetric CH₃ Stretching ~2870 IR, Raman
Symmetric CH₂ Stretching ~2850 IR, Raman
CH₃ Asymmetric Bending ~1465 IR, Raman
CH₂ Scissoring ~1455 IR, Raman
CH₃ Symmetric Bending (Umbrella) ~1375 IR
C-C Stretching 1200 - 800 Weak IR, Raman

Note: IR active vibrations require a change in the molecule's dipole moment, while Raman active vibrations require a change in its polarizability. For a largely non-polar molecule like 3,5-dimethylnonane, many C-C stretching and symmetric C-H stretching modes are more prominent in the Raman spectrum. fiveable.me

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the specific coordinates of each atom, enabling the complete elucidation of the molecule's three-dimensional structure in the solid state.

A key finding is that the main carbon chains of branched alkane molecules typically maintain an extended, planar zigzag conformation in the solid state, similar to their linear counterparts. nih.gov The presence of side branches does not usually cause the main chain to fold. nih.gov

In the case of alkanes with smaller branches, such as methyl groups, their inclusion within the crystal lattice is a critical factor. For some very long-chain, asymmetrically methyl-branched alkanes, it has been observed that the methyl branches cannot be accommodated within the crystalline layer, leading to the formation of semi-crystalline structures directly from the melt.

For a more detailed understanding of the solid-state conformation of 3,5-dimethylnonane, future studies involving the successful crystallization of this compound or a closely related derivative and subsequent single-crystal X-ray diffraction analysis would be necessary. Such an analysis would provide definitive data on its crystal system, space group, and precise molecular geometry in the solid phase. The table below summarizes the types of crystallographic data that would be obtained from such a study.

Table 1. Hypothetical Crystallographic Data for a Branched Alkane Derivative

ParameterDescriptionExample Value (Hypothetical)
Crystal SystemA classification of crystals based on their axial systems.Orthorhombic
Space GroupThe group of symmetry operations that describes the arrangement of molecules in the crystal.P2₁2₁2₁
a, b, c (Å)The lengths of the unit cell edges.a = 7.4, b = 9.6, c = 25.0
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 90, γ = 90
Volume (ų)The volume of the unit cell.1776
ZThe number of molecules per unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.05
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.05

Theoretical and Computational Chemistry Approaches to 3,5 Dimethylnonane Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing fundamental information about its electronic structure and energy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the structure-property relationships of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density to determine the total energy of the system. nih.gov For a molecule like 3,5-dimethylnonane, DFT is used to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, by finding the structure that corresponds to the minimum energy on the potential energy surface. nih.gov

Researchers can employ various functionals, such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G(d) or def2-TZVP) to perform these calculations. researchgate.netfrontiersin.org The results of these studies yield optimized molecular structures and allow for the calculation of important energetic properties. nih.gov This includes the heat of formation, strain energy associated with its branched structure, and the relative energies of different stereoisomers (e.g., (3R,5R), (3S,5S), and (3R,5S) forms of 3,5-dimethylnonane). The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing insights into the molecule's kinetic stability and reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Branched Alkane System like 3,5-Dimethylnonane. (Note: These are illustrative values.)
PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)-433.85B3LYP/6-31G(d)
Heat of Formation (kJ/mol)-285.4B3LYP/6-31G(d)
HOMO-LUMO Gap (eV)8.2B3LYP/6-31G(d)
C-C Bond Length (Å)1.53 - 1.55B3LYP/6-31G(d)
C-H Bond Length (Å)1.09 - 1.10B3LYP/6-31G(d)
C-C-C Bond Angle (°)110.5 - 114.0B3LYP/6-31G(d)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain systems, particularly in describing electron correlation effects, but at a significantly greater computational expense.

In the context of 3,5-dimethylnonane, ab initio methods are invaluable for performing a detailed conformational analysis. The nonane (B91170) backbone, combined with two methyl branches, allows for a large number of possible rotational isomers (conformers) due to rotation around the various C-C single bonds. High-level ab initio calculations can precisely determine the relative energies of these different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. frontiersin.org This analysis is crucial for understanding the molecule's physical properties and how its shape influences its interactions with other molecules. For a flexible molecule like 3,5-dimethylnonane, identifying the global minimum energy conformer from the many local minima is a key objective of these studies.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations reveal static properties, understanding the dynamic behavior of 3,5-dimethylnonane requires methods that can simulate molecular motion over time.

The conformational flexibility of branched alkanes like 3,5-dimethylnonane can be described by a potential energy landscape (PEL). researchgate.net A PEL is a high-dimensional surface that maps the potential energy of the molecule for every possible spatial arrangement of its atoms. arxiv.org The low points, or valleys, on this landscape represent stable or metastable conformers, while the mountain passes between them represent the energy barriers (transition states) that must be overcome for the molecule to change from one conformation to another. arxiv.org

Computational methods are used to systematically explore this landscape. By mapping the connections between local minima and the energy barriers separating them, a complete picture of the molecule's conformational possibilities emerges. researchgate.net For alkanes, the energy landscape can reveal dominant conformational motifs, such as extended (all-trans) chains versus more compact, folded structures containing gauche interactions. nih.gov The branching in 3,5-dimethylnonane introduces additional complexity to this landscape compared to a simple straight-chain alkane.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. youtube.comchemrxiv.org In an MD simulation of 3,5-dimethylnonane, the atoms are treated as classical particles, and their motions are calculated by numerically solving Newton's equations of motion. youtube.com The forces between atoms are described by a "force field," which is a set of parameters that approximates the potential energy of the system.

Table 2: Typical Outputs from a Molecular Dynamics Simulation of a Substituted Nonane.
Simulation ParameterDescriptionTypical Application
Trajectory FileA record of atom positions and velocities over time.Visualizing molecular motion and conformational changes.
Potential EnergyThe total potential energy of the system as a function of time.Assessing the stability and equilibration of the simulation.
RMSD (Root-Mean-Square Deviation)A measure of the average distance between the atoms of superimposed structures.Quantifying structural stability relative to a reference structure.
Dihedral Angle DistributionA histogram showing the probability of observing specific dihedral angles.Identifying preferred conformations (e.g., trans vs. gauche).

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 3,5-dimethylnonane, this could involve modeling its combustion, pyrolysis, or other chemical transformations. The key to understanding a reaction is to identify the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. mit.edu

The structure of a transition state is fleeting and cannot be observed directly by most experimental techniques, making computational modeling essential. mit.edu Using quantum chemical methods like DFT, researchers can search the potential energy surface for these critical points. arxiv.org Once a transition state structure is located and verified (e.g., by confirming it has exactly one imaginary vibrational frequency), its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. mit.edu

By mapping the entire reaction coordinate from reactants through the transition state to the products—a path known as the Intrinsic Reaction Coordinate (IRC)—the complete mechanism of a single reaction step can be characterized. researchgate.net This modeling provides a molecular-level understanding of how bonds are broken and formed during the chemical transformation of 3,5-dimethylnonane.

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters for molecules like 3,5-dimethylnonane through computational methods has become an indispensable tool in modern chemistry. These theoretical approaches allow for the elucidation of spectral features, aiding in the structural assignment and characterization of compounds. The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being one of the most widely used approaches due to its balance of accuracy and computational cost.

Computational prediction of spectroscopic parameters typically involves a two-step process. The first step is the geometry optimization of the molecule, where the lowest energy conformation is determined. For a flexible molecule like 3,5-dimethylnonane, this may involve a conformational search to identify the most stable isomer. The second step is the calculation of the spectroscopic properties, such as NMR shielding tensors and vibrational frequencies, at the optimized geometry.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts.

Infrared (IR) spectroscopy predictions are based on the calculation of the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic positions, which gives the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR bands are determined by the change in the dipole moment during each vibration. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Predicted ¹H NMR Chemical Shifts

The following table presents the theoretically predicted ¹H NMR chemical shifts for 3,5-dimethylnonane. These values are illustrative of what would be obtained from a DFT calculation. The protons are labeled according to the carbon atom to which they are attached.

Proton AssignmentPredicted Chemical Shift (ppm)
H on C10.88
H on C21.25
H on C31.45
H on C41.15
H on C51.50
H on C61.24
H on C71.24
H on C81.25
H on C90.89
H on 3-methyl0.85
H on 5-methyl0.86

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3,5-dimethylnonane are provided in the table below. These theoretical values aid in the assignment of the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
C114.1
C222.9
C331.9
C441.5
C534.5
C629.8
C726.7
C823.0
C914.2
3-methyl19.5
5-methyl19.8

Predicted IR Vibrational Frequencies

The table below lists the predicted IR vibrational frequencies for the key stretching and bending modes of 3,5-dimethylnonane. These frequencies are characteristic of alkanes.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H asymmetric stretching2960 - 2950
C-H symmetric stretching2870 - 2860
CH₂ scissoring1470 - 1460
CH₃ asymmetric deformation1460 - 1450
CH₃ symmetric deformation (umbrella)1380 - 1370
CH₂ rocking725 - 720

Research on Derivatives and Analogues of 3,5 Dimethylnonane

Synthesis and Characterization of Bicyclic Nonane (B91170) Systems with Methyl Substituents

The synthesis of bicyclic systems derived from nonane, particularly those with methyl substituents, is a significant area of research in organic chemistry. These rigid frameworks are of interest due to their presence in natural products and their potential applications in medicinal chemistry. nih.govresearchgate.net A variety of synthetic strategies have been developed to construct these complex architectures, often focusing on controlling stereochemistry.

One common approach involves intramolecular cyclization reactions. For instance, acid-catalyzed intramolecular aldolization and Michael-type additions have been successfully employed to create the bicyclo[3.3.1]nonane core. rsc.org Another powerful method is the Effenberger-type cyclization, which utilizes the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride to form the bicyclic system. rsc.org

Researchers have also explored cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions to synthesize bicyclo[4.2.1]nonane derivatives. acs.org These methods allow for the introduction of various functional groups and substituents, including methyl groups, onto the bicyclic scaffold.

The characterization of these synthesized molecules is crucial to confirm their structure and stereochemistry. Techniques such as NMR spectroscopy, HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography are routinely used to elucidate the precise arrangement of atoms in the bicyclic framework. nih.gov For example, X-ray crystallography provides definitive proof of the three-dimensional structure, including the conformation of the cyclohexane (B81311) rings within the bicyclic system, which can adopt chair or boat conformations. researchgate.net

A summary of synthetic approaches to bicyclic nonane systems is presented below:

Synthetic Method Bicyclic System Key Features
Intramolecular AldolizationBicyclo[3.3.1]nonaneAcid-catalyzed cyclization of dicarbonyl compounds.
Michael-Type AdditionBicyclo[3.3.1]nonaneFormation of carbon-carbon bonds via conjugate addition.
Effenberger-Type CyclizationBicyclo[3.3.1]nonaneReaction of enol ethers with malonyl dichlorides. rsc.org
Cobalt(I)-Catalyzed [6π + 2π] CycloadditionBicyclo[4.2.1]nonaneCycloaddition of tropyl derivatives with allenes or alkynes. acs.org

Comparative Studies of Stereoisomers and Positional Isomers of Dimethylnonane (e.g., 3,7-dimethylnonane, 4,5-dimethylnonane)

Isomers, molecules that share the same molecular formula but have different arrangements of atoms, provide a platform for understanding how structure influences chemical and physical properties. masterorganicchemistry.com In the case of dimethylnonane, both stereoisomers and positional isomers are of interest.

Positional Isomers: 3,5-dimethylnonane, 3,7-dimethylnonane, and 4,5-dimethylnonane (B94112) are positional isomers, meaning the methyl groups are attached to different carbon atoms on the nonane backbone. This difference in substitution patterns leads to variations in their physical properties. While all are branched alkanes, the specific location of the methyl groups affects intermolecular forces, which in turn influences properties like boiling point and density.

Stereoisomers: Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com 3,5-dimethylnonane has two chiral centers (at carbons 3 and 5), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereogenic centers. wpmucdn.com For 3,5-dimethylnonane, with two chiral centers, a maximum of four stereoisomers is possible. Similarly, 4,5-dimethylnonane also possesses chiral centers and thus exhibits stereoisomerism. The specific three-dimensional arrangement of the methyl groups can significantly impact the molecule's biological activity and its interactions with other chiral molecules.

A comparison of selected properties for dimethylnonane isomers is provided below:

Compound Molecular Formula Molecular Weight ( g/mol ) Isomer Type (relative to 3,5-dimethylnonane) Key Structural Feature
3,5-DimethylnonaneC11H24156.31-Methyl groups at positions 3 and 5. chemicalbook.comnih.gov
3,7-DimethylnonaneC11H24156.31Positional IsomerMethyl groups at positions 3 and 7. lookchem.comnih.gov
4,5-DimethylnonaneC11H24156.31Positional IsomerMethyl groups at positions 4 and 5. chemeo.com

The study of these isomers is important for applications such as reference compounds in gas chromatography (GC) and mass spectrometry (MS), where their distinct retention times and fragmentation patterns allow for the identification and quantification of compounds in complex mixtures.

Development of Functionalized Nonane Derivatives for Synthetic Methodology

The nonane backbone serves as a scaffold for the development of more complex, functionalized molecules that are valuable in synthetic organic chemistry. The introduction of functional groups onto the nonane chain or its cyclic analogues opens up a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

Research has focused on creating functionalized nonane derivatives that can act as key intermediates or building blocks in the synthesis of larger molecules, including those with potential biological activity. For example, the synthesis of adamantane (B196018) derivatives, which have a rigid polycyclic structure, often involves functionalization reactions that introduce groups like acyls onto the carbocyclic framework. nih.gov These functionalized adamantanes are important in medicinal chemistry and materials science.

Furthermore, the development of synthetic routes to functionalized bicyclo[3.3.1]nonane derivatives has been actively pursued. acs.orgacs.org These methods often involve cascade reactions that allow for the efficient construction of the bicyclic system with multiple functional groups in a single step. acs.orgacs.org Such strategies are highly valuable for creating libraries of complex molecules for drug discovery and other applications. The functional groups introduced can include ketones, alcohols, and amines, which can then be further manipulated to build even more complex structures.

Investigations of Heteroatom-Containing Nonane Analogues

Replacing one or more carbon atoms in the nonane framework with a heteroatom (such as nitrogen, oxygen, or sulfur) leads to the formation of heteroatom-containing nonane analogues. These structural modifications can dramatically alter the chemical and physical properties of the molecule, including its polarity, reactivity, and biological activity.

The introduction of heteroatoms can be achieved through various synthetic methods. For polycyclic heteroaromatic compounds, synthetic routes may involve nucleophilic condensations or electrophilic substitutions to build the heterocyclic rings. The choice of heteroatom and its position within the molecular structure can be used to fine-tune the electronic properties of the molecule, such as the band gap and redox behavior.

The study of how different heteroatoms affect the geometry and electronic structure of these molecules is an active area of investigation, often employing computational methods like Density Functional Theory (DFT). researchgate.net This research provides insights into designing molecules with specific desired properties for applications in materials science and medicinal chemistry.

Environmental Chemistry and Occurrence Research of 3,5 Dimethylnonane

Detection and Quantification in Environmental Matrices

3,5-Dimethylnonane, a member of the branched alkane family, is a volatile organic compound (VOC) whose presence in the environment is primarily linked to anthropogenic activities. Its detection and quantification in various environmental media are crucial for understanding its distribution and potential impact.

Occurrence in Volatile Organic Compound (VOC) Profiles

Branched alkanes, including isomers of dimethylnonane, are significant constituents of VOC profiles in urban and industrial areas. ncsu.eduresearchgate.net These compounds are major components of fossil fuels and are released into the atmosphere through vehicle exhaust, industrial emissions, and fuel evaporation. aaqr.orgresearchgate.net While specific quantification of 3,5-dimethylnonane is not always detailed in broad VOC surveys, its presence is inferred within the larger class of C11 branched alkanes.

Studies characterizing urban air quality often identify a complex mixture of hydrocarbons where branched alkanes comprise a substantial fraction. escholarship.org For example, analysis of air in urban locations across the United States has consistently shown a suite of hydrocarbons indicative of mobile source emissions. ncsu.edu The relative abundance of specific isomers like 3,5-dimethylnonane within a VOC profile can vary depending on the specific sources, such as the composition of local gasoline and diesel fuels, and the contribution from industrial processes like petrochemical manufacturing. aaqr.orgresearchgate.netmdpi.com

Identification in Biological and Ecological Samples

The detection of 3,5-dimethylnonane in biological and ecological samples is less frequently reported than in atmospheric studies. However, as a component of petroleum-derived contaminants, it can be found in soil and sediment, particularly in areas impacted by industrial activity or fuel spills. nih.gov The lipophilic nature of alkanes facilitates their partitioning into organic matter in soil and sediments.

While comprehensive isomeric analysis is often complex, studies on soil and sediment contaminants have identified various branched alkanes. These compounds are generally more resistant to biodegradation than their linear counterparts, which can lead to their persistence in these matrices. The presence of 3,5-dimethylnonane would be expected as part of the unresolved complex mixture (UCM) often observed in chromatographic analysis of petroleum-contaminated samples.

Environmental Fate and Transport Studies (Mechanistic Focus)

The environmental persistence and transport of 3,5-dimethylnonane are governed by its physicochemical properties and its susceptibility to atmospheric and biological degradation processes.

Atmospheric Photochemistry of Branched Alkanes

In the atmosphere, the primary removal process for alkanes like 3,5-dimethylnonane is through oxidation initiated by hydroxyl (OH) radicals during the daytime. researchgate.netmercer.edu The reaction mechanism proceeds through several key steps:

Hydrogen Abstraction: An OH radical abstracts a hydrogen atom from the 3,5-dimethylnonane molecule. Due to the presence of tertiary carbon atoms (at positions 3 and 5), hydrogen abstraction is most likely to occur at these sites, as the resulting tertiary alkyl radical is more stable than primary or secondary radicals.

Alkyl Radical Formation: This initial reaction forms a water molecule and a dimethylnonyl radical (R•).

Peroxy Radical Formation: The alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkyl peroxy radical (RO₂•).

Alkoxy Radical Formation: In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•). This step is a critical branching point in the degradation pathway.

Alkoxy Radical Fate: The resulting alkoxy radical can undergo several reactions:

Decomposition (C-C Scission): The C-C bond adjacent to the oxygen-bearing carbon can break, leading to the formation of smaller, more oxidized compounds like acetone, other ketones, and aldehydes. nih.gov This fragmentation is a significant pathway for branched alkanes.

Isomerization: The alkoxy radical can undergo a 1,5-hydrogen shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom. This leads to the formation of a hydroxyalkyl radical, which can then react further.

Reaction with O₂: This pathway is generally slower for tertiary alkoxy radicals compared to decomposition or isomerization.

The specific products formed from the atmospheric oxidation of 3,5-dimethylnonane will be a complex mixture of ketones, aldehydes, and nitrates, contributing to the formation of secondary organic aerosol (SOA) and photochemical smog. nih.gov

Mechanistic Studies of Biodegradation in Environmental Systems

The biodegradation of 3,5-dimethylnonane in soil and water is a critical process for its ultimate removal from the environment. nih.gov Microorganisms have evolved specific enzymatic pathways to break down alkanes, although branched structures can pose a greater challenge than linear ones. researchgate.net

Aerobic Biodegradation: Under aerobic conditions, the initial step is the oxidation of the alkane, which is typically catalyzed by monooxygenase enzymes. researchgate.netnih.govnih.gov

Terminal and Subterminal Oxidation: The most common pathway involves the oxidation of a terminal methyl group by an alkane hydroxylase (like AlkB) or a cytochrome P450 monooxygenase to form a primary alcohol. nih.govfrontiersin.org This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can enter the β-oxidation pathway. researchgate.netnih.gov For a branched alkane like 3,5-dimethylnonane, the methyl groups at the ends of the chain are potential sites for initial attack. Subterminal oxidation at a secondary carbon is also possible, leading to the formation of secondary alcohols and ketones. The methyl branches at the C3 and C5 positions can hinder the processive steps of β-oxidation, often requiring additional enzymatic machinery for further degradation.

Anaerobic Biodegradation: In the absence of oxygen, certain bacteria can degrade alkanes using alternative electron acceptors like sulfate (B86663) or nitrate. nih.govnih.govfrontiersin.org

Fumarate (B1241708) Addition: A well-studied mechanism for anaerobic alkane activation is the addition of the alkane to a fumarate molecule. nih.govfrontiersin.org This reaction is catalyzed by the enzyme alkylsuccinate synthase and typically occurs at a subterminal carbon atom. The resulting alkylsuccinate is then further metabolized via a modified β-oxidation pathway. The branching in 3,5-dimethylnonane would influence the initial point of fumarate addition and subsequent degradation steps.

Method Development for Advanced Environmental Analytical Techniques

The accurate identification and quantification of 3,5-dimethylnonane in complex environmental matrices like air, water, and soil require sophisticated analytical techniques due to its low concentration and the presence of numerous isomeric and isobaric interferences. vurup.sk

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for VOC analysis. High-resolution capillary columns are used to separate the components of a mixture based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification. However, for complex hydrocarbon mixtures, many isomers, including various dimethylnonanes, may co-elute, making unambiguous identification difficult with standard GC-MS. vurup.sk

To overcome these challenges, advanced methods have been developed:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique utilizes two different capillary columns in series, providing a much higher degree of separation. researchgate.netresearchgate.net The enhanced peak capacity of GC×GC allows for the separation of compounds that would co-elute on a single column. concawe.euacs.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers fast data acquisition rates, GC×GC-TOFMS is highly effective for the detailed characterization of complex hydrocarbon mixtures found in environmental samples. researchgate.netacs.org

Advanced Sample Preparation: Techniques such as Solid-Phase Microextraction (SPME) and Purge and Trap (P&T) are employed to extract and concentrate VOCs from air and water samples prior to GC analysis. These methods improve detection limits, allowing for the quantification of trace-level contaminants.

Quantitative Structure-Retention Relationship (QSRR) models are also being developed to aid in the identification of branched alkanes based on their chromatographic retention times and molecular structure, complementing traditional identification methods. researchgate.net

Analytical Methodologies for Complex Hydrocarbon Mixtures

The accurate identification and quantification of specific branched alkanes, such as 3,5-dimethylnonane, within complex environmental matrices present a significant analytical challenge. These matrices, which include air, water, soil, and sediment, are often laden with a multitude of hydrocarbons and other organic compounds, necessitating sophisticated separation and detection techniques. env.go.jpnih.gov The primary analytical tool for the detailed analysis of such mixtures is gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. mdpi.com The process involves introducing a prepared sample into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. This allows for the separation of isomers with similar boiling points, which is crucial for distinguishing between various branched alkanes. env.go.jp

For particularly complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation capabilities. This technique provides a more detailed characterization of individual components in intricate samples like diesel exhaust or petroleum-contaminated soil. mdpi.com

The identification of 3,5-dimethylnonane and other branched alkanes relies on the mass spectrometer, which bombards the separated compounds with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries for positive identification. For quantitative analysis, the instrument is calibrated using certified reference standards of the target compounds.

Sample preparation is a critical preceding step to instrumental analysis. For water samples, solid-phase extraction (SPE) is commonly employed to concentrate the analytes of interest. env.go.jp For soil and sediment samples, solvent extraction techniques are utilized to isolate the hydrocarbons from the solid matrix. researchgate.netnih.gov The choice of extraction solvent and cleanup procedures is vital to remove interfering substances and ensure accurate quantification. researchgate.net

Table 1: Key Analytical Techniques for Branched Hydrocarbon Analysis

Analytical Technique Principle Application in Hydrocarbon Analysis Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification. Primary tool for the identification and quantification of individual hydrocarbon isomers, including branched alkanes, in environmental samples. High resolution, excellent sensitivity, and provides structural information for compound identification.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) Employs two different capillary columns for enhanced separation of co-eluting compounds in highly complex mixtures. Analysis of intricate hydrocarbon mixtures such as petroleum products and vehicle emissions, allowing for the separation of a greater number of individual isomers. Superior separation power compared to single-column GC, providing more detailed chemical characterization.
Solid-Phase Extraction (SPE) A sample preparation technique where compounds dissolved in a liquid are separated by their affinity to a solid sorbent. Used for the pre-concentration and cleanup of hydrocarbon contaminants from aqueous samples prior to GC-MS analysis. Efficiently concentrates trace analytes and removes interfering matrix components.
Solvent Extraction A sample preparation method that uses a solvent to separate a compound from a solid or liquid matrix based on its solubility. Standard procedure for extracting hydrocarbons from soil, sediment, and other solid environmental matrices. Effective for a wide range of hydrocarbon contaminants; various solvent systems can be optimized for specific analytes.

Speciation Analysis of Branched Hydrocarbons in Environmental Samples

In the context of environmental chemistry, the term "speciation" traditionally refers to the distribution of an element among defined chemical species, such as its different oxidation states or complexed forms. This is critical because the toxicity, bioavailability, and mobility of an element are highly dependent on its chemical form. While the concept of speciation is well-established for metals and metalloids, its application to organic compounds like branched hydrocarbons is nuanced.

For organic compounds, "speciation analysis" often refers to the isomer-specific determination of compounds. nih.gov Different isomers of a hydrocarbon, while having the same molecular formula, can exhibit distinct physical, chemical, and toxicological properties. Therefore, understanding the distribution of individual isomers in an environmental sample is crucial for accurate risk assessment and source apportionment. nih.govwayne.edu

In the case of 3,5-dimethylnonane, a C11 branched alkane, speciation analysis would involve the separation and quantification of this specific isomer from other dimethylnonane isomers (e.g., 2,2-dimethylnonane, 4,6-dimethylnonane) and other C11 alkanes present in the sample. The relative abundance of different branched alkane isomers can provide valuable information about the source of hydrocarbon contamination. wayne.edu For instance, petroleum products have characteristic isomer distributions that can be used for forensic fingerprinting in oil spill investigations. wayne.edu

Achieving complete isomer-specific separation of branched alkanes in complex environmental samples is a significant analytical challenge due to the large number of possible isomers and their similar physicochemical properties. env.go.jp High-resolution capillary gas chromatography is essential for this purpose. The selection of the appropriate GC column stationary phase is critical to maximize the separation of closely eluting isomers.

The environmental fate and transport of branched hydrocarbons can also be isomer-specific. Biodegradation rates, for example, can vary between different isomers of the same compound. wayne.edu Straight-chain n-alkanes are generally degraded more readily than branched alkanes. wayne.edu The degree of branching can also influence the susceptibility of an alkane to microbial degradation. Therefore, isomer-specific analysis provides a more accurate picture of the persistence of hydrocarbon contamination in the environment.

Table 2: Illustrative Concentrations of C9-C20 n-Alkanes in Environmental Samples No specific environmental concentration data for 3,5-dimethylnonane was found. The following table presents data for a range of n-alkanes to provide context for typical hydrocarbon levels in the environment. It is important to note that branched alkane concentrations may differ.

Environmental Matrix n-Alkane Range Concentration Range Location/Source Citation
Seawater C9 - C20 12.05 - 93.51 mg/L (Total n-alkanes) Nile Delta coast, Mediterranean Sea nih.gov
Sediment C9 - C20 4.70 - 84.03 µg/g (Total n-alkanes) Nile Delta coast, Mediterranean Sea nih.gov
Sediment C10 - C37 2109 - 9096 ng/g (Total n-alkanes) Taihu Lake, China researchgate.net
Urban Air Not Specified Mean concentrations of various VOCs reported, but not specifically for C11 alkanes. Not Specified
Vehicle Emissions (Diesel) Aliphatic Hydrocarbons up to C22 23% of total Non-Methane Volatile Organic Compounds Euro 5 Vehicle mdpi.com

Future Research Directions for 3,5 Dimethylnonane Chemistry

Advancements in Stereocontrolled Synthesis of Branched Alkanes

The synthesis of structurally complex branched alkanes like 3,5-dimethylnonane with high stereocontrol remains a formidable challenge in organic chemistry. smolecule.com Future research will likely concentrate on the development of novel catalytic systems that can achieve high enantioselectivity for purely aliphatic hydrocarbons. smolecule.com A key area of advancement will be the design of "confined acids" and other specialized catalysts that can precisely control the three-dimensional arrangement of atoms during a reaction.

One promising approach is the iterative homologation of boronic esters, which allows for the controlled, step-wise growth of a carbon chain with specific stereochemistry. bris.ac.uk This "molecular assembly line" methodology has the potential to be refined for the synthesis of a wide array of polymethyl-substituted alkanes, including specific stereoisomers of 3,5-dimethylnonane. bris.ac.uk Researchers are expected to explore the limits of this process, potentially through one-pot multiple homologation reactions, which would significantly improve efficiency. bris.ac.uk Further investigation into new chiral ligands and catalytic systems will be crucial for expanding the scope and applicability of these stereocontrolled syntheses.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the mechanisms governing the reactions of branched alkanes is critical for optimizing existing processes and developing new ones. researchgate.net While general reaction pathways for alkanes, such as combustion and cracking, are known, the intricate details of how branched structures like 3,5-dimethylnonane influence reactivity are still being unraveled. thoughtco.comresearchgate.net Future research will likely employ a combination of experimental and computational methods to elucidate these complex reaction networks. researchgate.net

Kinetic modeling at the mechanistic level, such as single-event kinetic and structure-oriented models, will be instrumental in predicting the behavior of branched alkanes in various reaction conditions. researchgate.net For instance, understanding the formation of key intermediates and rate-limiting steps in processes like CO2 hydrogenation can provide insights into designing more efficient catalysts for hydrocarbon synthesis. acs.org Advanced spectroscopic techniques and isotopic labeling studies will continue to be vital in tracking the transformation of reactants to products, providing concrete evidence for proposed reaction mechanisms. The goal is to move beyond generalized models to those that can accurately predict the behavior of specific isomers like 3,5-dimethylnonane.

Integration of High-Throughput Screening and Computational Chemistry

The vast number of potential catalysts, reaction conditions, and substrates makes the traditional one-at-a-time experimental approach inefficient for discovering new reactions and optimizing existing ones for branched alkanes. The integration of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm to accelerate research in this area. bmglabtech.comwikipedia.org

HTS allows for the rapid and parallel execution of hundreds or even thousands of reactions, enabling researchers to quickly identify promising "hits" from large libraries of catalysts and reagents. bmglabtech.comnih.gov This is particularly useful in the exploratory phase of research, where the goal is to discover novel transformations. unchainedlabs.com Future advancements in robotics, miniaturization, and data analysis will further enhance the capabilities of HTS in alkane chemistry. bmglabtech.comwikipedia.org

In parallel, computational chemistry, particularly density functional theory (DFT) and other quantum chemical methods, can be used to predict the thermochemical properties and reactivity of molecules like 3,5-dimethylnonane. acs.orgacs.org These computational models can help in understanding reaction mechanisms at a molecular level and in pre-screening potential catalysts before they are synthesized and tested in the lab. acs.org The synergy between HTS and computational chemistry will allow for a more rational and efficient exploration of the chemical space surrounding 3,5-dimethylnonane, leading to faster discovery and optimization of synthetic routes and applications.

Exploration of New Applications in Specialized Chemical Fields (e.g., advanced materials, catalysis)

While branched alkanes are well-established as components of fuels and lubricants, future research is expected to uncover new applications for molecules like 3,5-dimethylnonane in more specialized fields. longdom.org In the realm of advanced materials, the unique molecular architecture of highly branched alkanes could be exploited to create novel polymers with tailored properties. For instance, synthetic polymers derived from branched alkanes could exhibit unique thermal or mechanical characteristics. longdom.org

In catalysis, branched alkanes can serve as model compounds for understanding the catalytic cracking and isomerization processes that are central to the petroleum industry. thoughtco.comresearchgate.net Furthermore, the potential for 3,5-dimethylnonane and similar molecules to act as components of novel catalyst systems is an area ripe for exploration. Their specific steric and electronic properties could be beneficial in designing shape-selective catalysts or as inert, high-boiling point solvents for specialized reactions. The study of how branched hydrocarbon molecules influence boundary lubrication at the atomic scale could also lead to the development of next-generation lubricants with superior performance. mdpi.com

Q & A

Q. Table 1: Physical Properties of 3,5-Dimethylnonane and Isomers

Property3,5-Dimethylnonane2,6-Dimethylnonane4,5-Dimethylnonane
Boiling Point (°C)198–201195–197202–204
Density (g/cm³, 20°C)0.76–0.780.77–0.790.75–0.77
Retention Index (DB-5)112311081135

Q. Table 2: Common Analytical Techniques for 3,5-Dimethylnonane

TechniqueApplicationKey Parameters
GC×GC-TOFMSVOC profiling in biological matricesLOD: 0.1 ppb, RI reproducibility: ±2
DFT CalculationsReaction pathway predictionB3LYP/6-311++G(d,p), ΔG‡ accuracy: ±3 kJ/mol
HS-SPMETrace impurity detectionFiber type: PDMS/DVB, Extraction time: 30 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.